2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound that belongs to the class of thiazole and pyridazine derivatives. This compound is characterized by its unique structure, which incorporates both thiazole and pyridazine rings, making it of interest in medicinal chemistry and material science. The presence of a fluorophenyl group enhances its potential biological activity and solubility properties.
This compound can be classified as a fused heterocyclic compound due to the integration of thiazole and pyridazine moieties. It is often synthesized through various organic reactions involving aromatic amines and thioketones. The unique structural features of this compound position it within the broader category of thiazolo-pyridazine derivatives, which are known for their diverse pharmacological activities.
The synthesis of 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can be achieved through several synthetic routes. One notable method involves the Gewald reaction, where a combination of thioketones, aromatic amines, and elemental sulfur is utilized to construct the thiazole ring. This reaction typically requires refluxing in a suitable solvent such as dimethylformamide.
The molecular structure of 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one features:
The molecular formula is CHFNSO, with a molecular weight of approximately 251.26 g/mol. Spectroscopic data (NMR, IR) can be employed to confirm the structure post-synthesis.
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions:
The reactivity profile includes potential interactions with alkyl halides or acyl chlorides, leading to further functionalization of the amino group or other reactive sites on the molecule.
The mechanism of action for compounds like 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one typically involves:
Data on specific biological assays would help elucidate its mechanism further.
2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one has potential applications in:
The strategic design of heterocyclic scaffolds represents a cornerstone in modern medicinal chemistry, particularly in oncology drug development. 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one exemplifies this approach, integrating a multi-ring system with targeted pharmacophoric features to optimize interactions with key biological targets.
This compound features a thiazolo[4,5-d]pyridazinone core—a hybrid scaffold merging thiazole and pyridazinone rings into a single bicyclic framework. The thiazole moiety (a sulfur- and nitrogen-containing five-membered ring) contributes to:
The fused pyridazinone ring introduces:
Table 1: Key Heterocyclic Scaffolds in Anticancer Drug Development
Heterocyclic Core | Targets | FDA-Approved Drugs |
---|---|---|
Pyrimidine | Kinases (EGFR, VEGFR), CA isoforms | Erlotinib, Pemetrexed |
Indole | Microtubules, Kinases | Sunitinib, Osimertinib |
Thiazolo[4,5-d]pyridazinone | Kinases, Carbonic Anhydrases | Investigational (e.g., 2-Amino-7-(4-fluorophenyl)...) |
Quinazoline | Tyrosine kinases | Gefitinib, Lapatinib |
This hybridization is synthetically accessible via Hantzsch-thiazole synthesis, where α-haloketones condense with thiourea derivatives under mild conditions. For our target compound, key intermediates include 4-fluorophenyl-substituted bromoketones and 5-aminopyridazin-3(2H)-one thiourea analogs, followed by cyclization [6] [8]. Molecular docking studies reveal that the planar configuration allows deep penetration into the hydrophobic cleft of kinases like EGFR, while the sulfonamide-mimetic amino group displaces zinc-bound water in carbonic anhydrase IX [1] [7].
The 4-fluorophenyl group at the C7 position is a critical determinant of the compound’s pharmacodynamic and pharmacokinetic profile:
Electronic Modulation:
Target Affinity:
Table 2: Impact of Fluorine Substitution on Drug Properties
Parameter | Phenyl Analog | 4-Fluorophenyl Analog | Biological Advantage |
---|---|---|---|
LogP | ~2.8 | ~2.1 | Improved membrane permeability |
Metabolic Stability (t₁/₂) | Low | High | Reduced CYP450-mediated deactivation |
Target Binding Affinity (Ki) | μM range | nM range | Enhanced enzyme inhibition |
Aqueous Solubility | <10 µg/mL | >50 µg/mL | Better oral absorption |
Bioavailability Optimization:
Table 3: Key Identifiers of 2-Amino-7-(4-fluorophenyl)[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one
Property | Value |
---|---|
IUPAC Name | 2-amino-7-(4-fluorophenyl)thiazolo[4,5-d]pyridazin-4(5H)-one |
CAS Number | 941868-68-4 |
Molecular Formula | C₁₁H₇FN₄OS |
Molecular Weight | 262.26 g/mol |
SMILES | NC1=NC2=C(C(=O)N=N2)C2=CC=C(F)C=C2 |
InChIKey | SMVQOUIFQQASHA-UHFFFAOYSA-N |
Pharmacological Status | Investigational (kinase/CA inhibitor) |
The strategic fusion of the thiazolo-pyridazinone core with the 4-fluorophenyl substituent creates a synergistic pharmacophore. This design leverages the rigidity and hydrogen-bonding capacity of the heterocycle and the electron-deficient lipophilicity of the fluorinated aryl group, resulting in a compound optimized for high-affinity target engagement and favorable drug-like properties. Current research focuses on structural diversification at C5 of the thiazole ring to further modulate target selectivity against resistance-conferring mutations [1] [8].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 50875-10-0
CAS No.: 32338-15-1